molecular formula C20H19ClF2N2O B299575 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine

1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine

Cat. No. B299575
M. Wt: 376.8 g/mol
InChI Key: ICNZNBWDMXMLIV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine (CDCP) is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. CDCP exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine involves the inhibition of various signaling pathways that are essential for cancer cell survival. 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine inhibits the activation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation and survival. It also inhibits the activation of nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine exhibits analgesic effects by reducing the levels of prostaglandins, which are involved in pain perception.

Advantages and Limitations for Lab Experiments

1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine has several advantages for lab experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. It also exhibits anti-inflammatory and analgesic effects, which can be useful in the treatment of various diseases. However, 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to develop novel formulations of 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and toxicity of 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine in vivo. Finally, the potential use of 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine in the treatment of other diseases, such as inflammation and pain, should be explored.

Synthesis Methods

The synthesis of 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine involves the reaction of 1-(2-chloro-4,5-difluorobenzoyl)piperazine with cinnamyl bromide in the presence of a base, such as potassium carbonate. The reaction occurs at room temperature and yields 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine as a white solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-(2-Chloro-4,5-difluorobenzoyl)-4-cinnamylpiperazine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels that are necessary for tumor growth.

properties

Molecular Formula

C20H19ClF2N2O

Molecular Weight

376.8 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19ClF2N2O/c21-17-14-19(23)18(22)13-16(17)20(26)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-7,13-14H,8-12H2/b7-4+

InChI Key

ICNZNBWDMXMLIV-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3Cl)F)F

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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